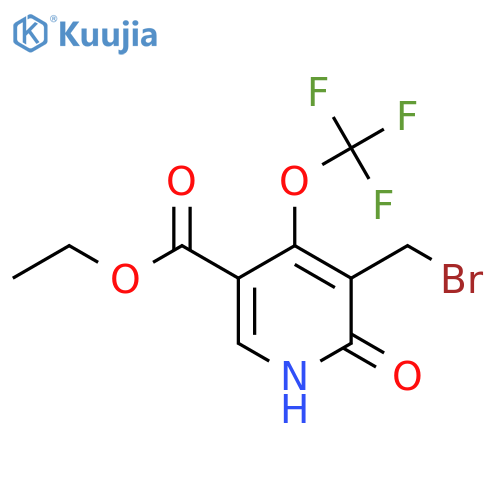

Cas no 1804823-97-9 (Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

1804823-97-9 structure

商品名:Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1804823-97-9

MF:C10H9BrF3NO4

メガワット:344.081972837448

CID:4834195

Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C10H9BrF3NO4/c1-2-18-9(17)6-4-15-8(16)5(3-11)7(6)19-10(12,13)14/h4H,2-3H2,1H3,(H,15,16)

- InChIKey: KMRFZCJKOJNMBV-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(NC=C(C(=O)OCC)C=1OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 456

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.599

Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029093093-1g |

Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate |

1804823-97-9 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1804823-97-9 (Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬